molecular formula C19H13ClN4O4S B3632387 N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B3632387
M. Wt: 428.8 g/mol
InChI Key: OJGCTACPZDPHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy group, a thiadiazole ring, and an isoindole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a chlorophenoxy methyl group. This intermediate is subsequently reacted with an isoindole derivative to form the final product. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can be compared with similar compounds such as:

The uniqueness of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)

Properties

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O4S/c20-11-5-7-12(8-6-11)28-10-16-22-23-19(29-16)21-15(25)9-24-17(26)13-3-1-2-4-14(13)18(24)27/h1-8H,9-10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGCTACPZDPHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 3
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

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